![molecular formula C20H24N4O2S B2892340 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-44-2](/img/no-structure.png)

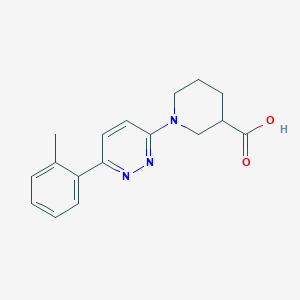

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Synthesis

A study by Poomathi et al. (2015) showcases a green and efficient approach for the synthesis of novel compounds via cleavage of the isatin C–N bond followed by a ring expansion reaction. This method uses environmentally benevolent catalysts, highlighting a sustainable route for synthesizing complex molecules potentially including N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. The advantages include short reaction times, excellent yields, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).

Antagonistic Applications

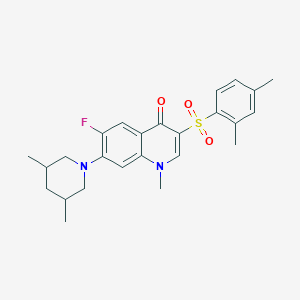

Orain et al. (2017) developed a series of quinazolinedione sulfonamide antagonists, which includes compounds structurally related to N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. These compounds have shown significant activity in inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor, with potential applications in treating epilepsy and other neurological conditions (Orain et al., 2017).

Structural and Bioactivity Studies

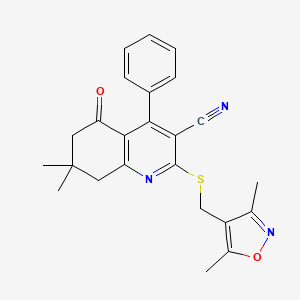

Kumar et al. (2018) synthesized and characterized new quinazolin-4-yl-aminobenzenesulfonamide derivatives with potential bioactivity. The structural elucidation through various spectroscopic techniques and crystallography provides insights into the molecular interactions and stability of compounds like N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. The study also explored the antimicrobial and anticancer activities of these compounds, offering a foundation for their application in medicinal chemistry (Kumar et al., 2018).

Sensor Development

Research by Chasta and Goyal (2015) on sulfamethoxazole, a compound with a similar sulfonamide group to N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, led to the development of a sensitive sensor for detecting sulfonamide drugs in biological samples. This work underscores the potential for creating sensors based on the structural components of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide for various analytical applications (Chasta & Goyal, 2015).

Antitumor and Water-soluble Analogues

Bavetsias et al. (2002) discuss the synthesis of water-soluble analogues of quinazolin-4-one antitumor agents, aiming to improve the solubility and cytotoxicity of compounds similar to N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide. These analogues retain unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest, indicating their potential in cancer treatment (Bavetsias et al., 2002).

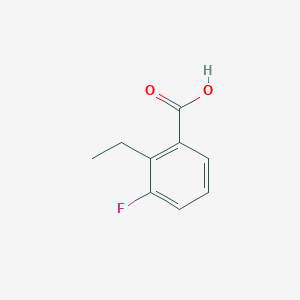

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide involves the reaction of 5-methylfurfural with ethyl acetoacetate to form 5-methylfuran-2-carboxylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 6-aminohexanoic acid to form the amide intermediate. The amide intermediate is then reacted with 2-mercapto-4(3H)-quinazolinone to form the final product.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "thionyl chloride", "6-aminohexanoic acid", "2-mercapto-4(3H)-quinazolinone" ], "Reaction": [ "5-methylfurfural + ethyl acetoacetate -> 5-methylfuran-2-carboxylic acid", "5-methylfuran-2-carboxylic acid + thionyl chloride -> 5-methylfuran-2-carbonyl chloride", "5-methylfuran-2-carbonyl chloride + 6-aminohexanoic acid -> N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide", "N-[(5-methylfuran-2-yl)methyl]-6-aminohexanamide + 2-mercapto-4(3H)-quinazolinone -> N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide" ] } | |

CAS-Nummer |

689266-44-2 |

Molekularformel |

C20H24N4O2S |

Molekulargewicht |

384.5 |

IUPAC-Name |

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |

InChI |

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27) |

InChI-Schlüssel |

SRRJJYWVAPWVCG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)

![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)